molecular formula C11H13N3 B021756 N,3,8-Trimethylquinoxalin-6-amine CAS No. 103139-97-5

N,3,8-Trimethylquinoxalin-6-amine

Cat. No.: B021756
CAS No.: 103139-97-5
M. Wt: 187.24 g/mol
InChI Key: BOQRZTXEDJVROV-UHFFFAOYSA-N
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Description

N,3,8-Trimethylquinoxalin-6-amine is a chemical compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,8-Trimethylquinoxalin-6-amine typically involves the reaction of appropriate substituted anilines with 1,2-diketones under acidic or basic conditions. One common method involves the condensation of 3,8-dimethylquinoxaline with an amine source under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N,3,8-Trimethylquinoxalin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N,3,8-Trimethylquinoxalin-6-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3,8-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3,8-Trimethylquinoxalin-6-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Biological Activity

N,3,8-Trimethylquinoxalin-6-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C11H13N3) is a methyl-substituted quinoxaline derivative. Its structure consists of a quinoxaline ring with three methyl groups located at the 3, 7, and 8 positions, and an amino group at the 6 position. This unique arrangement is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:
    • Phosphodiesterase type 5 (PDE5) : Inhibition of PDE5 can lead to increased levels of cyclic GMP (cGMP), promoting vasodilation and potentially benefiting cardiovascular health.
    • Acetylcholinesterase (AChE) : This inhibition is relevant for neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels may improve cognitive function .
  • Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by suppressing nitric oxide (NO) production in macrophages. It inhibits inducible nitric oxide synthase (iNOS) expression through the blockade of nuclear factor-kappaB (NF-kB) signaling pathways .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description References
PDE5 Inhibition Enhances cGMP levels leading to vasodilation.
AChE Inhibition Potentially improves cognitive function by increasing acetylcholine availability.
Anti-inflammatory Suppresses LPS-induced NO production in macrophages.
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines.

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that this compound effectively inhibited LPS-induced NO production in RAW264.7 macrophages. The compound showed a dose-dependent effect with significant suppression observed at concentrations as low as 10 µM.

Case Study 2: Neuroprotective Effects

Research highlighted the compound's potential neuroprotective effects through its inhibition of AChE. In a series of assays against AChE from electric eel, this compound exhibited IC50 values comparable to standard inhibitors used in Alzheimer's treatment .

Case Study 3: Anticancer Properties

In a study examining various quinoxaline derivatives for anticancer activity, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via ROS generation .

Properties

IUPAC Name

N,3,8-trimethylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-4-9(12-3)5-10-11(7)13-6-8(2)14-10/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQRZTXEDJVROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NC(=CN=C12)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545605
Record name N,3,8-Trimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103139-97-5
Record name N,3,8-Trimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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